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The landscape of prostate cancer therapy is rapidly evolving, with Proteolysis Targeting
Chimeras (PROTACS) emerging as a promising new modality. These heterobifunctional
molecules leverage the cell's own protein disposal machinery to selectively eliminate the
androgen receptor (AR), a key driver of prostate cancer growth. This guide provides a detailed
comparison of BMS-986365 (also known as CC-94676), a clinical-stage AR degrader, with
other notable PROTAC AR degraders, focusing on their preclinical and clinical performance.

Mechanism of Action: A Shared Strategy with a
Unique Twist

PROTAC AR degraders share a common mechanism of action. They consist of two ligands
connected by a linker: one binds to the androgen receptor, and the other recruits an E3
ubiquitin ligase, most commonly cereblon (CRBN). This proximity induces the ubiquitination of
the AR, marking it for degradation by the proteasome. This "event-driven" mechanism allows a
single PROTAC molecule to trigger the degradation of multiple AR proteins, offering a potential
advantage over traditional "occupancy-driven™ inhibitors.[1]

BMS-986365 distinguishes itself with a dual mechanism of action.[2][3] In addition to inducing
AR degradation, it also acts as a competitive antagonist of the AR ligand-binding domain
(LBD).[2][3] This dual action is designed to provide a more profound and durable inhibition of
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AR signaling, potentially overcoming resistance mechanisms that can arise with therapies that
only block the receptor.[4][5]

Other prominent PROTAC AR degraders, such as bavdegalutamide (ARV-110) and its
successor luxdegalutamide (ARV-766), primarily function through AR degradation by recruiting
the CRBN E3 ligase.[6][7][8]

Preclinical Performance: A Quantitative Comparison

The preclinical efficacy of these degraders is evaluated through various in vitro and in vivo
studies. Key metrics include the half-maximal degradation concentration (DC50), the maximum
level of degradation (Dmax), and the inhibition of tumor growth in xenograft models.
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Note: Data is compiled from multiple sources and may not be directly comparable due to

variations in experimental conditions.
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Compound Parameter Species Value Reference(s)
BMS-986365 Oral Preclinical
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(ARV-110) Bioavailability
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Clinical Data Snapshot

BMS-986365, bavdegalutamide (ARV-110), and luxdegalutamide (ARV-766) have all advanced
to clinical trials, demonstrating promising activity in patients with metastatic castration-resistant

prostate cancer (NCRPC).

© 2025 BenchChem. All rights reserved.

4/10

Tech Support


https://aacrjournals.org/clincancerres/article-pdf/doi/10.1158/1078-0432.CCR-25-0471/3656822/ccr-25-0471.pdf
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.4c01104
https://pubmed.ncbi.nlm.nih.gov/39072617/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.4c01104
https://pubmed.ncbi.nlm.nih.gov/39072617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8954769/
https://www.researchgate.net/publication/371452876_Abstract_ND03_Discovery_of_ARV-766_an_androgen_receptor_degrading_PROTACR_for_the_treatment_of_men_with_metastatic_castration_resistant_prostate_cancer
https://www.invivochem.com/arv-766.html
https://aacrjournals.org/cancerres/article/83/7_Supplement/ND03/727038/Abstract-ND03-Discovery-of-ARV-766-an-androgen
https://www.benchchem.com/product/b12382607?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Phase of
Compound
Development
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L Reference(s)
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BMS-986365 (CC-
94676)

Phase 3

In a Phase 1 study of

heavily pretreated

MCRPC patients,
demonstrated a

manageable safety (1]
profile and anti-tumor

activity. At 900 mg

BID, 50% of patients
achieved a PSA50

response.

Bavdegalutamide
(ARV-110)

Phase 2

Showed clinical
activity in heavily
pretreated mCRPC
patients, particularly
those with AR T878X
and/or H875Y

mutations.

Luxdegalutamide
(ARV-766)

Phase 1/2

Well-tolerated with
promising clinical
activity in mCRPC
patients with tumors
harboring AR LBD
mutations, including
L702H. A PSA50 of
50% was observed in
patients with AR LBD
mutations.

[8120]

Visualizing the Science

To better understand the underlying biology and experimental approaches, the following

diagrams illustrate key pathways and workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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